[(4aR,7aS)-1-methyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(2-phenoxyphenyl)methanone
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Overview
Description
[(4aR,7aS)-1-methyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(2-phenoxyphenyl)methanone is a complex organic compound with a unique structure that includes a thieno[3,4-b]pyrazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4aR,7aS)-1-methyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(2-phenoxyphenyl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-b]pyrazine core, followed by the introduction of the phenoxyphenyl group. Common reagents used in these reactions include various organometallic compounds and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
[(4aR,7aS)-1-methyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(2-phenoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Various substitution reactions can occur, where different functional groups replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
[(4aR,7aS)-1-methyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(2-phenoxyphenyl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which [(4aR,7aS)-1-methyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(2-phenoxyphenyl)methanone exerts its effects involves interactions with various molecular targets. These interactions can include binding to specific enzymes or receptors, leading to changes in cellular pathways and functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
[(4aR,7aS)-1-methyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(2-phenoxyphenyl)methanone can be compared with other similar compounds, such as:
Thieno[3,4-b]pyrazine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their properties and applications.
Phenoxyphenyl derivatives: Compounds with similar phenoxyphenyl groups but different core structures, which can result in different reactivities and uses.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(4aR,7aS)-1-methyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(2-phenoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-21-11-12-22(18-14-27(24,25)13-17(18)21)20(23)16-9-5-6-10-19(16)26-15-7-3-2-4-8-15/h2-10,17-18H,11-14H2,1H3/t17-,18+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKIIDVVEPFLAO-MSOLQXFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2C1CS(=O)(=O)C2)C(=O)C3=CC=CC=C3OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)C3=CC=CC=C3OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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